molecular formula C21H20FN3O5S B605915 Basmisanil CAS No. 1159600-41-5

Basmisanil

Cat. No. B605915
M. Wt: 445.4654
InChI Key: VCGRFBXVSFAGGA-UHFFFAOYSA-N
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Description

Basmisanil (also known as RG-1662 and RO5186582) is a highly selective inverse agonist/negative allosteric modulator of α5 subunit-containing GABAA receptors . It has been under development by Roche for the treatment of cognitive impairment associated with Down syndrome . It has also been used in trials studying the treatment and basic science of Down Syndrome .


Molecular Structure Analysis

The molecular formula of Basmisanil is C21H20FN3O5S . The molecular weight is 445.47 g/mol .


Chemical Reactions Analysis

Basmisanil is a negative allosteric modulator of α5 subunit-containing GABAA receptors . It selectively binds to α5 over α1, α2, or α3 subunit-containing GABAA receptors .

Scientific Research Applications

Drug Release and Absorption

Basmisanil, classified as a Biopharmaceutics Classification System (BCS) class 2 compound, has been studied for its release and absorption from immediate-release formulations. Mechanistic absorption modeling and biorelevant dissolution testing have been crucial in understanding its behavior. Research has shown that oral doses of Basmisanil below 200 mg are mostly dissolution rate-limited, highlighting the sensitivity of its absorption to formulation properties (Stillhart et al., 2017).

Selective GABAA-α5 Modulation

Basmisanil is identified as a highly selective GABAA-α5 negative allosteric modulator (NAM). Its selectivity and potency have progressed it into Phase II trials for intellectual disability in Down syndrome and cognitive impairment associated with schizophrenia. It demonstrates over 90-fold selectivity for GABAA-α5 receptors compared to α1, α2, and α3 subunit-containing receptors, offering potential clinical benefits in various brain disorders (Hipp et al., 2021).

Compatibility with Soft Foods

The compatibility and stability of Basmisanil granules when mixed with soft food have been evaluated, particularly for patients with swallowing difficulties. The study found that Basmisanil maintains chemical stability and no polymorphic conversion when mixed with soft food, supporting its use in flexible dosing instructions (Szepes et al., 2018).

Food Effect in Biopharmaceutics

A physiologically based biopharmaceutics model (PBBM) has been developed for Basmisanil to understand the food effect on its pharmacokinetics. This research highlights the need for further evaluation of formulation changes in the context of food effects, thereby aiding in the development of more effective and safe formulations (Belubbi et al., 2023).

Cognitive Enhancement Potential

Further investigations into Basmisanil's effects on cognition, especially in the context of cognitive dysfunction and psychiatric disorders, suggest its potential for clinical testing in multiple brain disorders due to its safety and tolerability profile (Hipp et al., 2020).

properties

IUPAC Name

(1,1-dioxo-1,4-thiazinan-4-yl)-[6-[[3-(4-fluorophenyl)-5-methyl-1,2-oxazol-4-yl]methoxy]pyridin-3-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O5S/c1-14-18(20(24-30-14)15-2-5-17(22)6-3-15)13-29-19-7-4-16(12-23-19)21(26)25-8-10-31(27,28)11-9-25/h2-7,12H,8-11,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCGRFBXVSFAGGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=C(C=C2)F)COC3=NC=C(C=C3)C(=O)N4CCS(=O)(=O)CC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201032402
Record name Basmisanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

445.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Basmisanil

CAS RN

1159600-41-5
Record name (1,1-Dioxido-4-thiomorpholinyl)[6-[[3-(4-fluorophenyl)-5-methyl-4-isoxazolyl]methoxy]-3-pyridinyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159600-41-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Basmisanil [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159600415
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Basmisanil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11877
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Basmisanil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201032402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BASMISANIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/788PET5SUA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

As described for example 105, 6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid (99 mg, 0.33 mmol) was converted, using thiomorpholine-S,S-dioxide instead of 2,2,2-trifluoroethylamine, to the title compound (73 mg, 55%) which was obtained as a white solid. MS: m/e=446.1 [M+H]+.
Name
6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
55%

Synthesis routes and methods II

Procedure details

To a solution of 6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid (99 mg, 0.33 mmol (69 mg, 0.2 mmol)) in DMF (300 μL) were added 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (71 mg, 0.22 mmol), N,N-diisopropyl ethyl amine (171 μL, 1.0 mmol) and thiomorpholine-S,S-dioxide (17.3 μL, 0.22 mmol). The resulting reaction mixture was stirred for 1 h at room temperature. Concentration and purification by chromatography (SiO2, heptane:ethyl acetate=100:0 to 1:1) afforded the title compound (73 mg, 55%) as a white solid. MS: m/e=446.1 [M+H]+.
Name
6-[3-(4-fluoro-phenyl)-5-methyl-isoxazol-4-ylmethoxy]-nicotinic acid
Quantity
99 mg
Type
reactant
Reaction Step One
Quantity
71 mg
Type
reactant
Reaction Step One
Quantity
171 μL
Type
reactant
Reaction Step One
Quantity
17.3 μL
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
solvent
Reaction Step One
Yield
55%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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